Carbonochloridic acid, octyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

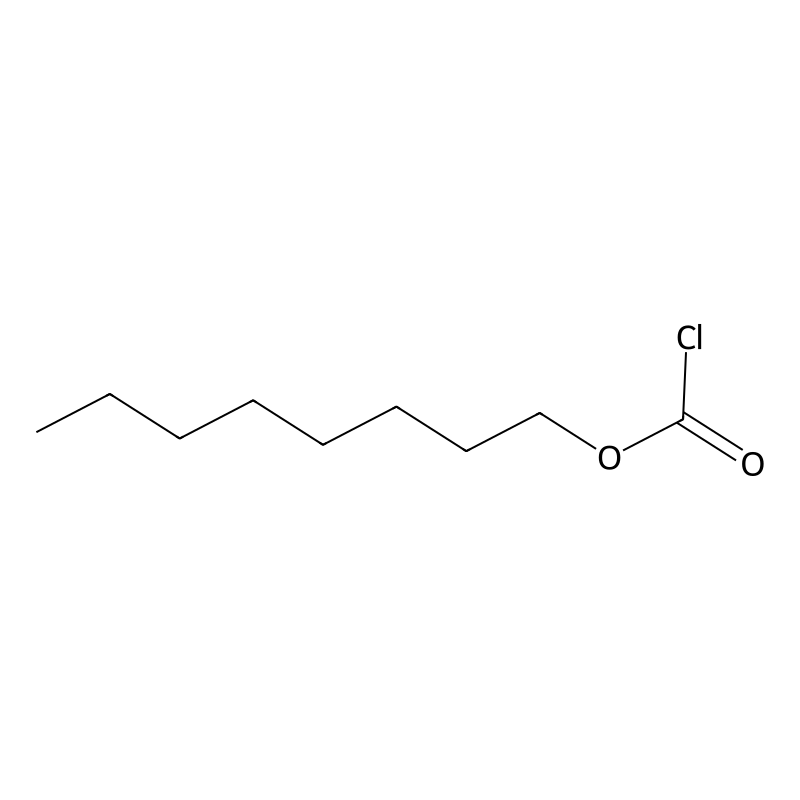

Carbonochloridic acid, octyl ester, also known as n-octyl chloroformate, is a chemical compound with the formula C₉H₁₇ClO₂. It is synthesized by the reaction of chloroformic acid with n-octanol in the presence of a catalyst, such as sulfuric acid or pyridine [].

The structure and purity of the synthesized n-octyl chloroformate can be confirmed using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].

Applications in Organic Synthesis:

N-octyl chloroformate is a versatile reagent used in various organic synthesis applications. Its primary function is as a acylating agent, introducing an acyl group (R-C=O) to various nucleophiles. Here are some specific examples:

- Acylation of alcohols and phenols: N-octyl chloroformate reacts with alcohols and phenols to form esters and carbonates, respectively. This reaction is particularly useful for introducing lipophilic (fat-soluble) groups to biomolecules, which can improve their cellular uptake and membrane permeability.

- Preparation of amides: N-octyl chloroformate can be used to prepare amides by reacting with primary or secondary amines. This reaction is often employed in the synthesis of peptides and other nitrogen-containing biomolecules.

- Synthesis of enol ethers: N-octyl chloroformate reacts with enols to form enol ethers, which are important intermediates in various organic syntheses.

Other Applications:

N-octyl chloroformate also finds applications in other areas of scientific research, such as:

- Polymer chemistry: As a coupling agent in the synthesis of certain types of polymers.

- Material science: As a precursor for the preparation of functional materials with specific properties.

Carbonochloridic acid, octyl ester, also known as chloroformic acid n-octyl ester, is an organic compound characterized by its molecular formula and a molecular weight of approximately 192.68 g/mol. It is a colorless liquid with a mild odor and is less dense than water, making it insoluble in aqueous solutions . This compound falls under the category of esters, specifically chlorinated esters, which are known for their reactivity and potential toxicity.

- Hydrolysis: In the presence of water, it can hydrolyze to form octanol and hydrochloric acid.

- Reaction with Amines: This compound reacts with amines to produce corresponding amides and hydrogen chloride .

- Esterification: It can participate in esterification reactions where it reacts with alcohols to form new esters while releasing hydrochloric acid.

These reactions highlight its versatility in organic synthesis and its potential use in various chemical processes.

Carbonochloridic acid, octyl ester exhibits notable biological activity, particularly in terms of toxicity. It is classified as toxic if swallowed or if it comes into contact with skin, indicating that safety precautions are necessary when handling this compound . Its biological effects may include irritation to the eyes, skin, and respiratory system upon exposure. The specific mechanisms of action at the cellular level are not extensively documented but suggest potential impacts on cellular membranes due to its ester nature.

The synthesis of carbonochloridic acid, octyl ester can be accomplished through several methods:

- Direct Esterification: This involves reacting chloroformic acid with n-octanol in the presence of a catalyst to facilitate the reaction.

- Chlorination of Octanol: Chlorination of octanol followed by esterification can also yield this compound.

- Transesterification: Using another ester and n-octanol under acidic or basic conditions can produce carbonochloridic acid, octyl ester.

These methods emphasize the compound's accessibility for synthetic chemists in laboratory settings.

Carbonochloridic acid, octyl ester has several applications across various fields:

- Chemical Intermediate: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Solvent: Due to its chemical properties, it can be used as a solvent for organic reactions.

- Plasticizer: It may find use as a plasticizer in polymer formulations due to its ability to enhance flexibility.

These applications underline its importance in both industrial and laboratory contexts.

Interaction studies involving carbonochloridic acid, octyl ester primarily focus on its reactivity with biological molecules and other chemicals:

- Reactivity with Amines: As noted earlier, it forms amides upon reaction with amines, which can be significant in drug design and development.

- Toxicological Studies: Investigations into its toxicological profile reveal potential interactions with cellular components that could lead to adverse effects.

Understanding these interactions is crucial for assessing safety and efficacy in practical applications.

Several compounds share structural similarities with carbonochloridic acid, octyl ester. Here’s a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Carbonochloridic acid, octyl ester | C9H17ClO2 | Toxicity; reactive towards amines |

| Chloroformic acid, ethyl ester | C4H7ClO2 | Lower molecular weight; different alkyl group |

| Butyric acid, n-octyl ester | C11H22O2 | Non-toxic; used primarily as a food additive |

| Octanoic acid | C8H16O2 | Non-toxic; used as a flavoring agent |

Carbonochloridic acid, octyl ester stands out due to its toxicity and reactivity profile compared to these similar compounds. Its specific interactions and applications make it particularly relevant in chemical synthesis and industrial applications.

The synthesis of octyl chloroformate has evolved significantly from traditional hazardous methods to safer, more efficient processes. These methodologies can be broadly categorized into triphosgene-mediated routes and continuous flow approaches, each with distinct advantages and applications.

Triphosgene-Mediated Synthesis Routes

Triphosgene (bis(trichloromethyl) carbonate, BTC) has emerged as a preferred solid substitute for the highly toxic gaseous phosgene in the preparation of chloroformates. This approach represents a significant advancement in safety while maintaining synthetic efficiency.

The general reaction involves the addition of n-octanol to triphosgene in the presence of a suitable catalyst and base:

n-C8H17OH + 1/3 OC(OCCl3)2 → n-C8H17OCOCl + HClThis method offers several advantages, including:

- Avoidance of hazardous phosgene gas

- Higher yields (typically 90-98%)

- Milder reaction conditions

- Simpler operational procedures

- Enhanced safety profile

A typical synthetic procedure involves adding a solution of n-octanol in an organic solvent to a mixture of triphosgene, catalyst, and base at controlled temperatures (usually 0°C to ambient), followed by filtration and solvent removal.

Catalytic Mechanisms in BTC-Based Syntheses

The catalyst plays a crucial role in the triphosgene-mediated synthesis of octyl chloroformate, influencing both reaction rate and product selectivity. Two primary classes of catalysts have proven effective:

Organic tertiary amines: Triethylamine is particularly effective, facilitating the nucleophilic attack of the alcohol on the carbonyl carbon of triphosgene.

Organic amides: Dimethylformamide (DMF) serves as an excellent catalyst, forming a Vilsmeier-type intermediate that enhances reactivity.

The catalytic mechanism with DMF proceeds through the following steps:

- Initial reaction between triphosgene and DMF to form a reactive Vilsmeier intermediate

- Nucleophilic attack by the alcohol (n-octanol) on this intermediate

- Formation of the chloroformate with elimination of DMF and HCl

The concentration of catalyst significantly impacts reaction efficiency. Research has shown that 3-5 mol% catalyst relative to the alcohol provides optimal results, with higher concentrations potentially leading to side reactions.

Solvent Systems and Reaction Kinetic Optimization

Solvent selection profoundly influences the reaction kinetics and yield in octyl chloroformate synthesis. The most commonly employed solvents include:

| Solvent | Advantages | Typical Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Toluene | High solubility, inert | 93-98 | 8-10 |

| Hexane | Easy product isolation | 90-95 | 8-12 |

| Acetone | Enhanced reaction rate | 85-90 | 6-8 |

| Acetonitrile | Good solubility for reagents | 88-92 | 7-9 |

| THF | Excellent for reduction steps | 87-92 | 8-10 |

Temperature control represents another critical parameter for optimization. Reactions conducted at 0°C typically show higher selectivity for octyl chloroformate (100% in most cases) compared to ambient temperature reactions (which may show 85-93% conversion).

The base component, typically an inorganic metal carbonate or bicarbonate (sodium carbonate, potassium carbonate, or calcium carbonate), neutralizes the HCl generated during the reaction, preventing side reactions and product degradation.

Reaction kinetic studies have demonstrated that the rate-determining step is the nucleophilic attack of the alcohol on the activated triphosgene complex. This step can be accelerated by:

- Increasing catalyst concentration (within limits)

- Optimizing the alcohol addition rate

- Maintaining precise temperature control

- Ensuring adequate mixing efficiency

Continuous Flow Microreactor Approaches

Recent innovations in synthetic methodology have led to the development of continuous flow microreactor systems for the preparation of octyl chloroformate, representing a significant advance in process efficiency and safety.

Continuous flow synthesis offers several advantages over traditional batch processes:

- Improved heat and mass transfer

- Enhanced safety through minimized reagent volumes

- Consistent product quality

- Scalability without significant process modifications

- Reduced reaction times (minutes vs. hours)

- Environmentally friendly operation with reduced waste

A typical continuous flow reactor system for octyl chloroformate synthesis consists of:

- A preheating module for reagent preparation

- A mixing module for efficient reagent combination

- A reaction module where the main conversion occurs

- A quenching module for reaction termination and product stabilization

The process involves:

- Preparation of a solution containing n-octanol and catalyst (Material A)

- Preparation of triphosgene solution in an appropriate solvent (Material B)

- Controlled addition of these solutions to the microreactor system

- Sequential processing through the four modules

- Continuous collection and isolation of the product

This approach has demonstrated remarkable efficiency, with reaction times reduced from hours to minutes while maintaining high yields and selectivity.

Process Intensification Strategies

Process intensification in continuous flow synthesis of octyl chloroformate focuses on maximizing efficiency, safety, and product quality. Key strategies include:

Micromixing optimization: Research has shown that decreasing the inner diameter of micromixers (typically to 250 μm) significantly improves yield by enhancing mixing efficiency. Studies indicate that when both mixing modules (M1 and M2) have 250 μm inner diameters, yields of chloroformates increased from 24% to 83% compared to larger diameter systems.

Flow rate modulation: Total flow rates directly impact yield, with higher flow rates (12-21 mL/min) producing superior results compared to lower rates (6 mL/min). This effect is attributed to improved mixing dynamics and reduced residence time in critical reaction zones.

Temperature profile management: Implementing precise temperature control across different reactor modules enhances selectivity. Typical optimal conditions include:

Residence time optimization: Carefully adjusted residence times in each module maximize conversion while minimizing side reactions:

Quenching strategies: Water quenching efficiently terminates the reaction and removes excess reagents. Flow rates of 150-230 mL/min have proven effective for this purpose.

The industrial advantages of continuous flow synthesis for octyl chloroformate production are substantial:

- Reaction time reduction from 8 hours to minutes

- Ability to stop or modify the process at any point

- Consistent 99+% yields with >99% purity

- Simplified scale-up without significant process redesign

- Reduced safety hazards through minimal reagent exposure

- Lower energy consumption and waste generation

A comparative analysis of batch versus continuous flow synthesis of octyl chloroformate reveals the following performance metrics:

| Parameter | Batch Process | Continuous Flow Process |

|---|---|---|

| Reaction time | 8-12 hours | 2-5 minutes |

| Yield | 90-95% | 95-99.5% |

| Purity | 96-98% | >99% |

| Solvent usage | High | Reduced by 40-60% |

| Energy consumption | High | Reduced by 30-50% |

| Process safety | Moderate risk | Significantly improved |

| Scale-up complexity | Challenging | Relatively straightforward |

XLogP3

GHS Hazard Statements

H301 (95%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (95%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H331 (95%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic